1-Fluoro-3-(2-nitrovinyl)benzene
Overview
Description
1-Fluoro-3-(2-nitrovinyl)benzene is a chemical compound with the molecular formula C8H6FNO2 and a molecular weight of 169.14 g/mol. It is a yellowish liquid that has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene typically involves electrophilic aromatic substitution reactions. . The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid, and the process is carried out under controlled temperatures to ensure the desired product is obtained.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Fluoro-3-(2-nitrovinyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group or fluorine atom is replaced by other substituents.
Common reagents used in these reactions include potassium carbonate, phenols, and various reducing agents like hydrogen gas in the presence of a catalyst . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Fluoro-3-(2-nitrovinyl)benzene has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(2-nitrovinyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s nitro group and fluorine atom play crucial roles in its reactivity, influencing the formation of intermediates and the overall reaction pathway . The specific molecular targets and pathways involved depend on the context of its application, such as in biological systems or industrial processes.
Comparison with Similar Compounds
1-Fluoro-3-(2-nitrovinyl)benzene can be compared with other similar compounds, such as:
- 1-Fluoro-2-nitrobenzene
- 1-Fluoro-4-nitrobenzene
- 1-Fluoro-3-nitrobenzene
These compounds share similar structural features but differ in the position of the nitro group and the presence of additional substituents.
Properties
IUPAC Name |
1-fluoro-3-[(E)-2-nitroethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXNBNYWEWJUTM-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
705-84-0 | |
Record name | 705-84-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295466 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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